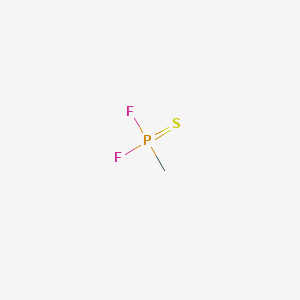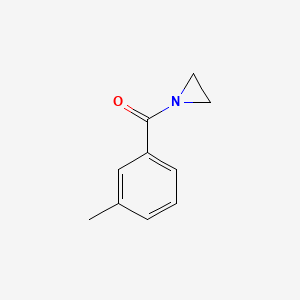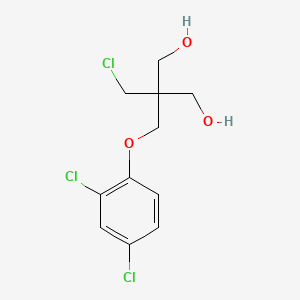![molecular formula C10H18 B14743997 Bicyclo[3.3.2]decane CAS No. 283-50-1](/img/structure/B14743997.png)
Bicyclo[3.3.2]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.2]decane is an organic compound with the molecular formula C₁₀H₁₈. It is a bicyclic hydrocarbon featuring a unique structure with two fused cyclohexane rings and a three-carbon bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.2]decane can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cycloheptadiene and acrolein, followed by hydrogenation to yield the desired bicyclic structure . Another method includes the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds, followed by a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by Lewis acids to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.2]decane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic structure, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bicyclo[3.3.2]decane has several applications in scientific research:
Mécanisme D'action
The mechanism by which bicyclo[3.3.2]decane exerts its effects is primarily related to its unique conformational properties. The compound can adopt multiple conformations, including twin-chair and boat-chair forms, which influence its reactivity and interactions with other molecules . The transannular interactions between the methylene groups in the bicyclic structure play a significant role in its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different bridge length, leading to distinct conformational properties.
Bicyclo[4.2.2]decane: Another bicyclic compound with a different arrangement of carbon bridges, resulting in unique chemical and physical properties.
Bicyclo[5.3.0]decane: This compound features a larger bicyclic system with additional carbon atoms, affecting its stability and reactivity.
Uniqueness
Bicyclo[3.3.2]decane is unique due to its specific bridge length and the resulting conformational flexibility. This flexibility allows it to adopt multiple stable conformations, making it a valuable model compound for studying conformational dynamics and reaction mechanisms .
Propriétés
Numéro CAS |
283-50-1 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
bicyclo[3.3.2]decane |
InChI |
InChI=1S/C10H18/c1-3-9-5-2-6-10(4-1)8-7-9/h9-10H,1-8H2 |
Clé InChI |
WMRPOCDOMSNXCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)




